molecular formula C19H21N3O4 B11452231 N~2~-acetyl-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}glycinamide

N~2~-acetyl-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}glycinamide

Cat. No.: B11452231
M. Wt: 355.4 g/mol
InChI Key: SZGGUJIUQREAAI-UHFFFAOYSA-N
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Description

N~2~-acetyl-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}glycinamide is a complex organic compound with a unique structure that includes an acetyl group, a methoxyphenyl group, and a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-acetyl-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}glycinamide typically involves multiple steps. One common method involves the reaction of 4-methoxyaniline with acetyl chloride to form N-(4-methoxyphenyl)acetamide. This intermediate is then reacted with 2-oxo-1-phenylethyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~2~-acetyl-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~2~-acetyl-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}glycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N2-acetyl-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetyl-2-methylphenyl)acetamide
  • N-(4-methoxyphenyl)-2-methoxyacetamide
  • N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide

Uniqueness

N~2~-acetyl-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, contributes to its potential anti-inflammatory and antioxidant activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

2-[(2-acetamidoacetyl)amino]-N-(4-methoxyphenyl)-2-phenylacetamide

InChI

InChI=1S/C19H21N3O4/c1-13(23)20-12-17(24)22-18(14-6-4-3-5-7-14)19(25)21-15-8-10-16(26-2)11-9-15/h3-11,18H,12H2,1-2H3,(H,20,23)(H,21,25)(H,22,24)

InChI Key

SZGGUJIUQREAAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)NC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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